

# Validating the Structure of 3-allyl-4-hydroxybenzaldehyde: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: **4-Allyloxybenzaldehyde**

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 3-allyl-4-hydroxybenzaldehyde, the product of a Claisen rearrangement, against its precursor, **4-allyloxybenzaldehyde**. Detailed experimental protocols and data analysis are presented to facilitate the validation of this important synthetic transformation.

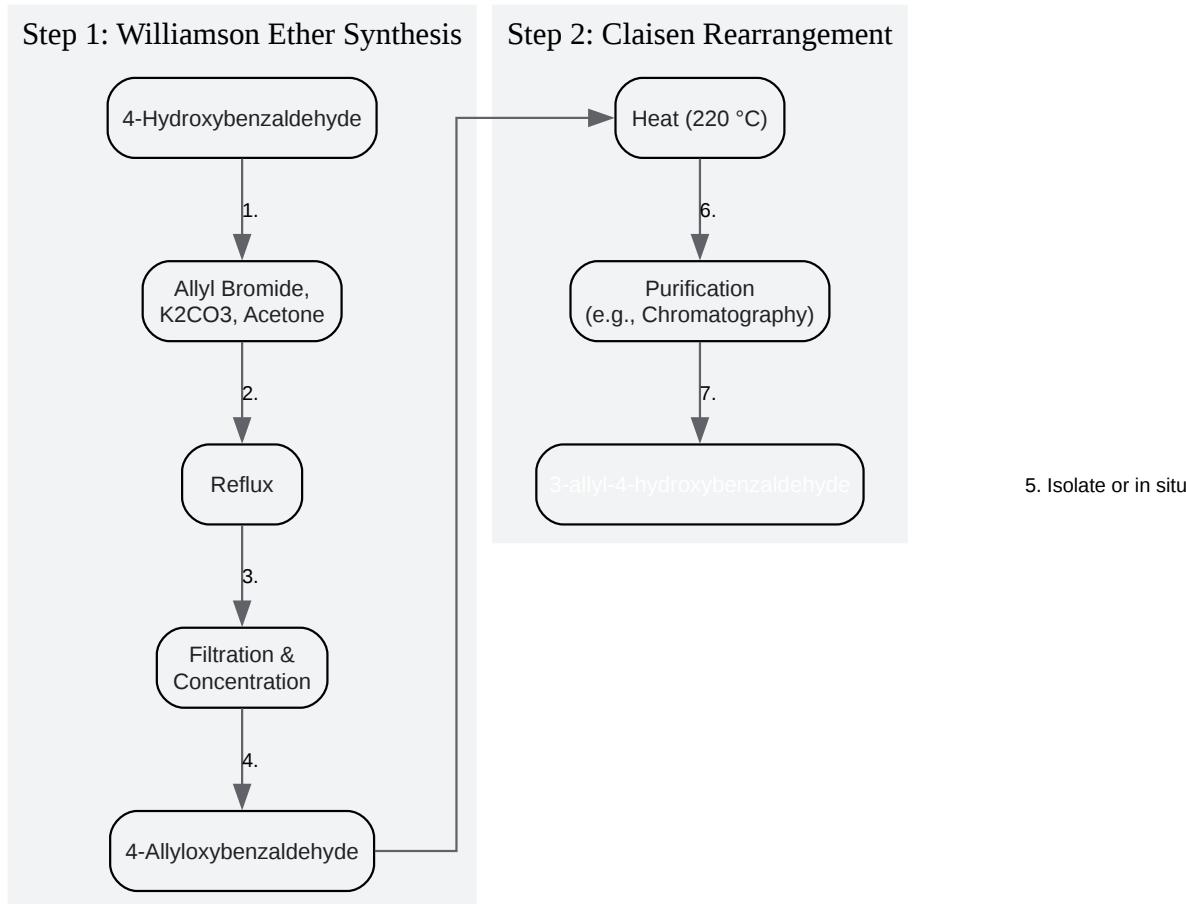
The Claisen rearrangement is a powerful and widely utilized<sup>[1][1]</sup>-sigmatropic rearrangement in organic synthesis for the formation of carbon-carbon bonds.<sup>[2][3]</sup> A common application is the thermal rearrangement of aryl allyl ethers to ortho-allyl phenols. In the case of **4-allyloxybenzaldehyde**, the para-substituted starting material, the Claisen rearrangement exclusively yields 3-allyl-4-hydroxybenzaldehyde, a valuable intermediate in the synthesis of various biologically active molecules.<sup>[4]</sup>

This guide will walk through the experimental workflow for this rearrangement and provide a detailed spectroscopic comparison to validate the structure of the resulting product.

## Experimental Workflow

The synthesis of 3-allyl-4-hydroxybenzaldehyde is typically achieved through a two-step, one-pot procedure starting from 4-hydroxybenzaldehyde. First, the phenolic hydroxyl group is

allylated to form **4-allyloxybenzaldehyde**. This intermediate is then subjected to thermal Claisen rearrangement.



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**Figure 1:** Experimental workflow for the synthesis of 3-allyl-4-hydroxybenzaldehyde.

## Experimental Protocols

### Synthesis of 4-allyloxybenzaldehyde

To a solution of 4-hydroxybenzaldehyde in acetone, two equivalents of potassium carbonate are added with stirring. Subsequently, 1.1 equivalents of allyl bromide in acetone are added, and the mixture is refluxed for two hours.<sup>[4]</sup> After cooling, the inorganic salts are removed by

filtration, and the solvent is evaporated under reduced pressure to yield crude **4-allyloxybenzaldehyde**, which can be purified by chromatography or used directly in the next step.

## Claisen Rearrangement to 3-allyl-4-hydroxybenzaldehyde

The crude or purified **4-allyloxybenzaldehyde** is heated at 220 °C for approximately six hours. [4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography. For analogous reactions, high-boiling solvents like N,N-diethylaniline can be used, and the workup involves dilution with an organic solvent, washing with an acidic aqueous solution, and purification.

## Spectroscopic Data Comparison for Structural Validation

The key to validating the structure of 3-allyl-4-hydroxybenzaldehyde is to compare its spectroscopic data with that of the starting material, **4-allyloxybenzaldehyde**. The rearrangement results in distinct changes in the NMR, IR, and mass spectra.

### <sup>1</sup>H NMR Spectroscopy

The most significant change in the <sup>1</sup>H NMR spectrum is the disappearance of the signals corresponding to the allyloxy group directly attached to the oxygen and the appearance of signals for an allyl group attached to the aromatic ring, along with a new phenolic hydroxyl proton signal.

Compound	Aldehyde Proton ( $\delta$ , ppm)	Aromatic Protons ( $\delta$ , ppm)	Allyl Group Protons ( $\delta$ , ppm)	Other
4-allyloxybenzaldehyde	~9.88 (s, 1H)	~7.83 (d, 2H), ~7.02 (d, 2H)	~6.05 (m, 1H, -OCH <sub>2</sub> CH=CH <sub>2</sub> ), ~5.42 (dd, 1H, -OCH <sub>2</sub> CH=CH <sub>2</sub> trans), ~5.30 (dd, 1H, -OCH <sub>2</sub> CH=CH <sub>2</sub> cis), ~4.63 (d, 2H, -OCH <sub>2</sub> CH=CH <sub>2</sub> )	-
3-allyl-4-hydroxybenzaldehyde	~9.80 (s, 1H)	~7.65 (d, 1H), ~7.60 (dd, 1H), ~6.95 (d, 1H)	~6.00 (m, 1H, -CH <sub>2</sub> CH=CH <sub>2</sub> ), ~5.15 (m, 2H, -CH <sub>2</sub> CH=CH <sub>2</sub> ), ~3.45 (d, 2H, -CH <sub>2</sub> CH=CH <sub>2</sub> )	~5.90 (s, 1H, -OH)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show a shift in the chemical environment of the aromatic carbons due to the change in substitution pattern. The carbon of the allyloxy group will be replaced by the carbons of the allyl group attached to the ring.

Compound	C=O ( $\delta$ , ppm)	Aromatic Carbons ( $\delta$ , ppm)	Allyl Group Carbons ( $\delta$ , ppm)
4-allyloxybenzaldehyde	~190.8	~164.1, ~132.0, ~130.1, ~115.0	~132.4 (-OCH <sub>2</sub> CH=CH <sub>2</sub> ), ~118.1 (-OCH <sub>2</sub> CH=CH <sub>2</sub> ), ~69.0 (-OCH <sub>2</sub> CH=CH <sub>2</sub> )
3-allyl-4-hydroxybenzaldehyde	~191.5	~158.0, ~132.0, ~130.5, ~128.0, ~125.0, ~115.5	~136.0 (-CH <sub>2</sub> CH=CH <sub>2</sub> ), ~116.0 (-CH <sub>2</sub> CH=CH <sub>2</sub> ), ~34.0 (-CH <sub>2</sub> CH=CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the rearrangement. The characteristic C-O-C stretch of the aryl ether in the starting material will be absent in the product, which will instead show a broad O-H stretch for the newly formed phenolic hydroxyl group.

Compound	C=O Stretch (cm <sup>-1</sup> )	Aromatic C=C Stretch (cm <sup>-1</sup> )	Other Key Peaks (cm <sup>-1</sup> )
4-allyloxybenzaldehyde	~1690	~1600, ~1580	~1250 (asym C-O-C stretch), ~1020 (sym C-O-C stretch)
3-allyl-4-hydroxybenzaldehyde	~1680	~1605, ~1585	~3300 (broad, O-H stretch), ~1640 (C=C stretch of allyl group)

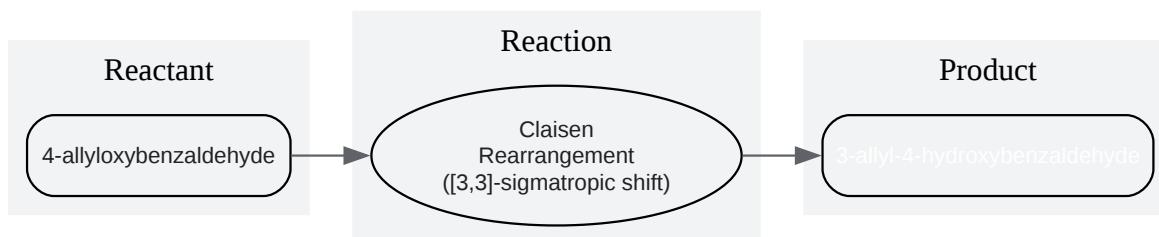
## Mass Spectrometry (MS)

The mass spectra of both the reactant and product will show a molecular ion peak at m/z = 162, as they are isomers. However, their fragmentation patterns will differ, reflecting the different connectivity of the atoms.

Compound	Molecular Ion (M <sup>+</sup> , m/z)	Key Fragment Ions (m/z)	Interpretation of Key Fragments
4-allyloxybenzaldehyde	162	133, 121, 93, 41	Loss of -CHO, loss of allyl group, cleavage of the ether bond.
3-allyl-4-hydroxybenzaldehyde	162	161, 133, 105, 77	Loss of H, loss of -CHO, subsequent loss of CO from the benzoyl cation.

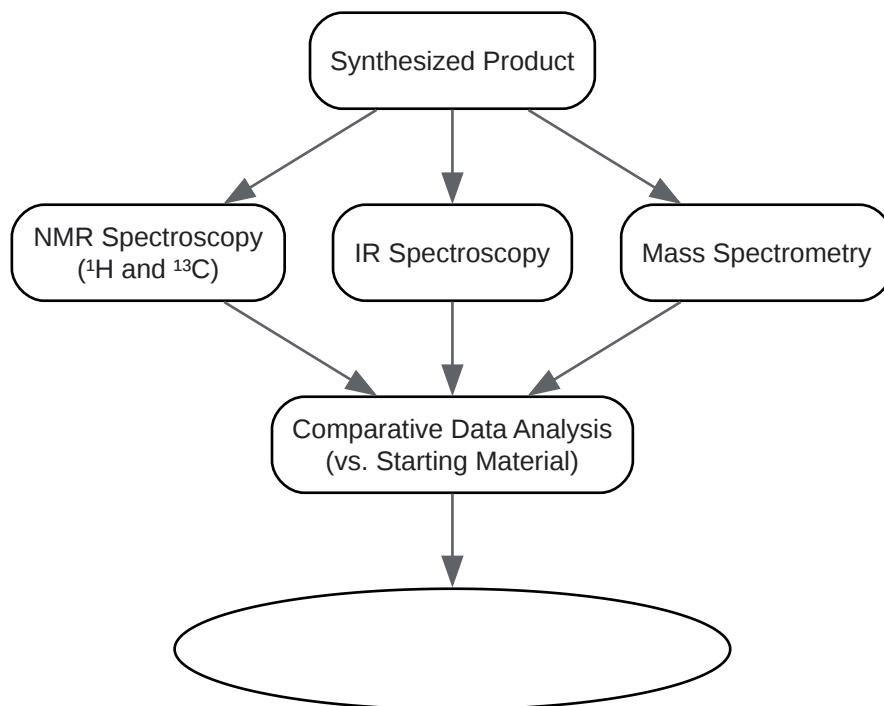
## Signaling Pathway and Logical Relationship Diagrams

The Claisen rearrangement is a concerted pericyclic reaction. The logical flow of structural validation relies on the comparison of spectroscopic data before and after the reaction.



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**Figure 2:** The Claisen rearrangement reaction pathway.



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**Figure 3:** Logical workflow for structural validation.

## Conclusion

The successful synthesis of 3-allyl-4-hydroxybenzaldehyde via the Claisen rearrangement of **4-allyloxybenzaldehyde** can be unequivocally validated through a comparative analysis of spectroscopic data. The distinct shifts in NMR signals, the appearance of a hydroxyl stretch in the IR spectrum, and the altered fragmentation pattern in mass spectrometry provide a clear and definitive confirmation of the rearranged structure. This guide provides the necessary experimental and data-driven framework for researchers to confidently verify the outcome of this important chemical transformation.

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